

gefitinib biosynthesis pathway chemical synthesis route

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Compound Focus: Gefitinib

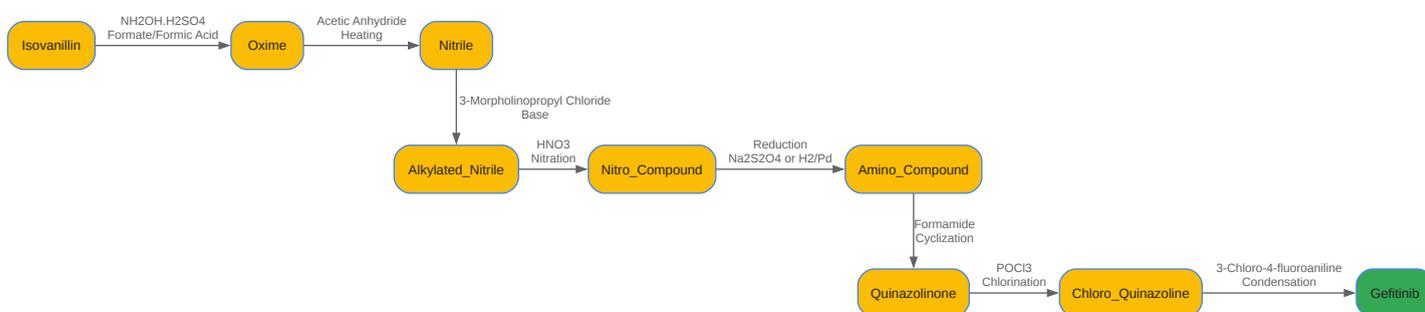
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Gefitinib Chemical Synthesis Pathway

The synthesis of **Gefitinib** is a multi-step process that constructs the quinazoline core and introduces the necessary substituents. The following diagram illustrates a widely cited route starting from isovanillin, based on information from patent applications and technical reviews [1] [2].



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Synthetic route of **Gefitinib** from isovanillin [1] [2]

Detailed Experimental Protocols and Data

The table below elaborates on the key steps shown in the pathway, providing specific reagents, conditions, and yields based on the consulted literature [3] [1] [2].

Step	Input & Output Compounds	Key Reaction Conditions	Purpose & Notes
1. Nitrile Formation [1] [2]	Input: Isovanillin Output: 3-hydroxy-4-methoxybenzotrile	Hydroxylamine sulfate, formate/formic acid [1]. Alternatively, acetic anhydride at high temp for oxime to nitrile conversion [2].	Introduces the cyano group that is crucial for forming the quinazoline ring in a later step.
2. Etherification [3] [2]	Input: 3-hydroxy-4-methoxybenzotrile Output: 4-methoxy-3-(3-morpholinopropoxy)benzotrile	3-chloropropylmorpholine, a base (e.g., K_2CO_3), solvent (e.g., methanol, acetonitrile) [3].	Appends the solubilizing morpholine side chain to the aromatic ring.
3. Nitration [4] [1]	Input: 4-methoxy-3-(3-morpholinopropoxy)benzotrile Output: 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzotrile	Nitrating agent: HNO_3/H_2SO_4 mixture [4] [1].	Introduces a nitro group ortho to the cyano group, which is later reduced to an aniline for cyclization.
4. Reduction [4] [1]	Input: Nitro compound Output: 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzotrile	Reduction with sodium dithionite ($Na_2S_2O_4$) [1] or catalytic hydrogenation (H_2 , Pd/C) [4].	Converts the nitro group to an amino group , activating the ring for cyclization.
5. Cyclization [4] [1]	Input: 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzotrile Output: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one	Formamide (excess) as both solvent and reagent at high temperature ($\sim 180^\circ C$) [4] [1].	Forms the core quinazoline structure from the ortho-amino nitrile.
6. Chlorination [4] [1]	Input: Quinazolin-4-one Output: 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline	Phosphorus oxychloride ($POCl_3$), often used as both solvent and reagent [4] [1].	Converts the carbonyl to a chloride , a good leaving group for the final substitution.
7. Condensation [3] [1]	Input: 4-chloroquinazoline Output: Gefitinib	3-chloro-4-fluoroaniline, solvent (e.g., isopropanol), possible acid scavenger [3] [1].	Installs the final 3-chloro-4-fluoroaniline substituent to yield the active pharmaceutical ingredient (API).

Critical Process Notes for Synthesis

- **Purification and Impurities:** The final **Gefitinib** crude product often requires purification. One common method mentioned is **column chromatography** [2]. Potential impurities can arise from earlier steps, such as incomplete reactions or isomers formed during the initial nitrile formation [2].
- **Alternative Synthetic Routes:** The earliest patented synthesis involved a different approach: selective demethylation of a 6,7-dimethoxyquinazoline-4-one, followed by protection, chlorination, condensation, and final etherification. This route is noted for being lengthier and generating isomeric impurities that are difficult to remove [2].

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